REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([O:16]C)=[O:15])[CH:6]=[CH:5]2.O.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([OH:16])=[O:15])[CH:6]=[CH:5]2 |f:2.3|
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Name
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methyl 2-(6-methylquinolin-2-yl)benzoate
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Quantity
|
7.08 g
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Type
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reactant
|
Smiles
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CC=1C=C2C=CC(=NC2=CC1)C1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
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CONCENTRATION
|
Details
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the reaction mixture was concentrated under reduced pressure and 200 ml of water
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Type
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ADDITION
|
Details
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was added to the residue
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Type
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FILTRATION
|
Details
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the thus formed precipitate was collected by filtration
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Type
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WASH
|
Details
|
The precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC(=NC2=CC1)C1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |